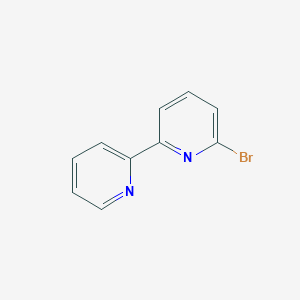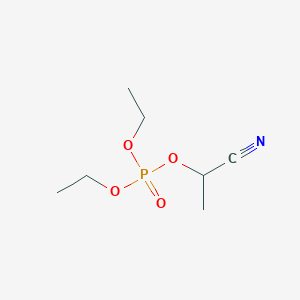
1-cyanoethyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of diethyl 1-cyanoethyl phosphate typically involves a two-step process:
Nucleophilic Substitution Reaction: Diethyl phosphite reacts with bromoacetonitrile in the presence of a strong base to form cyanomethyl diethyl phosphate.
Industrial Production Methods
The industrial production of diethyl 1-cyanoethyl phosphate follows similar synthetic routes but is optimized for large-scale production. The raw materials used are cost-effective, and the reaction conditions are designed to minimize environmental impact and improve safety .
Análisis De Reacciones Químicas
Types of Reactions
1-cyanoethyl diethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such processes under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases such as sodium hydride or potassium tert-butoxide are commonly used.
Methylation: Methylating agents like methyl iodide are employed in the presence of strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various phosphonate derivatives .
Aplicaciones Científicas De Investigación
1-cyanoethyl diethyl phosphate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl 1-cyanoethyl phosphate involves its role as a reagent in chemical reactions. It acts as a nucleophile in substitution reactions, facilitating the formation of carbon-phosphorus bonds. The molecular targets and pathways involved depend on the specific application and the chemical entities being synthesized .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl cyanophosphonate: This compound is similar in structure and is used as a coupling reagent for peptide synthesis.
Diethyl chlorophosphate: Another related compound, used in phosphorylation reactions.
Uniqueness
1-cyanoethyl diethyl phosphate is unique due to its specific applications in the synthesis of sphingosine phosphate receptor agonists and HIV-1 reverse transcriptase inhibitors. Its ability to participate in stereoselective preparation of cyano (trifluoromethyl)pentenenitriles via alkylation followed by elimination reaction also sets it apart from similar compounds .
Propiedades
Número CAS |
19239-48-6 |
|---|---|
Fórmula molecular |
C7H14NO4P |
Peso molecular |
207.16 g/mol |
Nombre IUPAC |
1-cyanoethyl diethyl phosphate |
InChI |
InChI=1S/C7H14NO4P/c1-4-10-13(9,11-5-2)12-7(3)6-8/h7H,4-5H2,1-3H3 |
Clave InChI |
BKZAGOCAPNLJCU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC(C)C#N |
SMILES canónico |
CCOP(=O)(OCC)OC(C)C#N |
Key on ui other cas no. |
19239-48-6 |
Sinónimos |
(1-Cyanoethyl)diethyl=phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


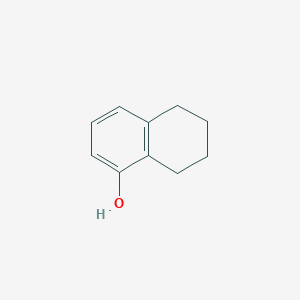
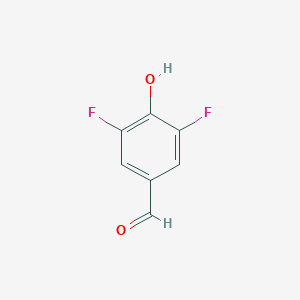
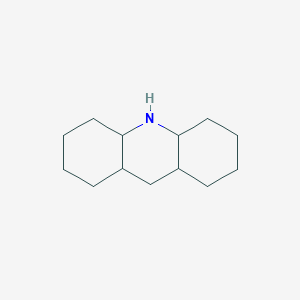
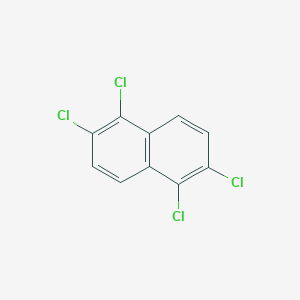
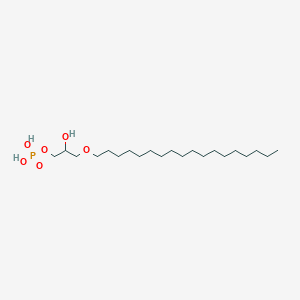
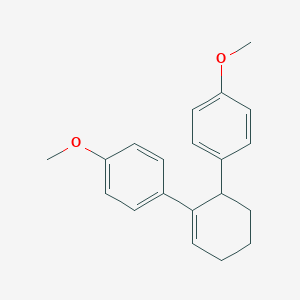
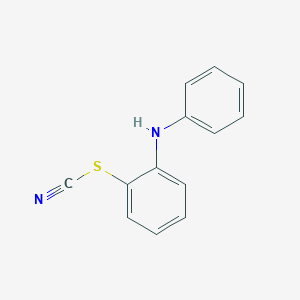
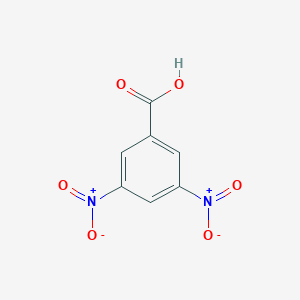
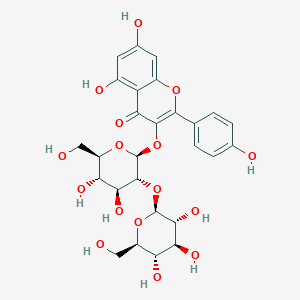
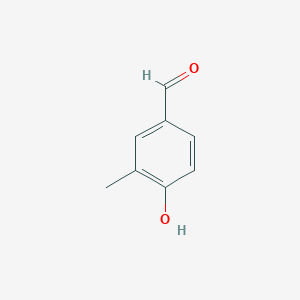
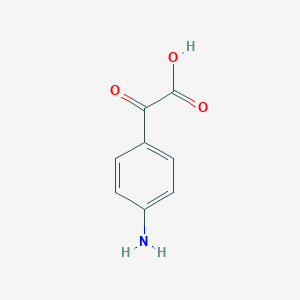
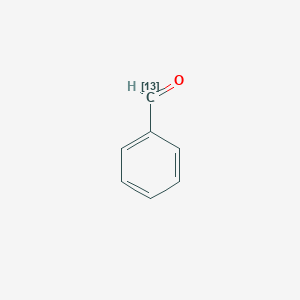
![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)
